Formaldehyde, seleno-
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Overview
Description
Formaldehyde, seleno- (CH₂Se) is an organoselenium compound with a molecular weight of 92.99 g/mol . It is structurally similar to formaldehyde (CH₂O), but with selenium replacing the oxygen atom. This substitution imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde, seleno- can be synthesized through the reaction of selenide sources with formaldehyde under controlled conditions. One common method involves the use of hydrogen selenide (H₂Se) reacting with formaldehyde in an aqueous medium. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: While there is limited information on large-scale industrial production of formaldehyde, seleno-, the synthesis methods used in laboratories can be scaled up with appropriate safety measures. The key challenge in industrial production is handling the highly toxic and reactive nature of hydrogen selenide .
Chemical Reactions Analysis
Types of Reactions: Formaldehyde, seleno- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to seleninic acid (RSeO₂H) using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to selenol (RSeH) using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Oxidation: Seleninic acid.
Reduction: Selenol.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Formaldehyde, seleno- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of formaldehyde, seleno- involves its interaction with biological molecules through redox reactions. Selenium in the compound can undergo oxidation and reduction, influencing cellular redox states and potentially modulating oxidative stress responses. The molecular targets include thiol-containing proteins and enzymes involved in antioxidant defense .
Comparison with Similar Compounds
Formaldehyde (CH₂O): The oxygen analog of formaldehyde, seleno-, widely used in industrial applications and as a preservative.
Selenol (RSeH): A reduced form of organoselenium compounds with significant biological activity.
Seleninic Acid (RSeO₂H): An oxidized form of organoselenium compounds used in organic synthesis.
Uniqueness: Formaldehyde, seleno- is unique due to the presence of selenium, which imparts distinct redox properties and reactivity compared to its oxygen analogs. This makes it valuable in applications requiring specific redox behavior and interactions with biological systems .
Properties
CAS No. |
6596-50-5 |
---|---|
Molecular Formula |
CH2Se |
Molecular Weight |
93.00 g/mol |
IUPAC Name |
methaneselone |
InChI |
InChI=1S/CH2Se/c1-2/h1H2 |
InChI Key |
QKWLEZCBHBKUDK-UHFFFAOYSA-N |
Canonical SMILES |
C=[Se] |
Origin of Product |
United States |
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